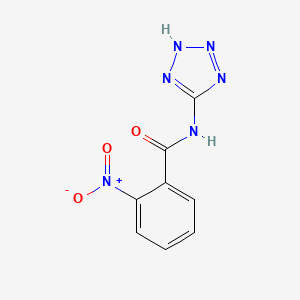

2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-nitro-N-(2H-tetrazol-5-yl)benzamide” is a chemical compound with the molecular formula C8H7N5O . It is a derivative of benzamide and tetrazole . The compound has been studied for its potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of “2-nitro-N-(2H-tetrazol-5-yl)benzamide” and its derivatives often involves reactions with primary amines and orthoesters . For instance, a series of compounds were synthesized using a variety of phenols . The chemical characterization was established by FTIR, 1 HNMR, and 13 CNMR techniques .Molecular Structure Analysis

The molecular structure of “2-nitro-N-(2H-tetrazol-5-yl)benzamide” is characterized by the presence of a benzamide group and a tetrazole group . The compound has an average mass of 189.174 Da and a monoisotopic mass of 189.065063 Da .Applications De Recherche Scientifique

Structural and Material Studies

- Structural Analysis of Analogous Compounds : Research on 2-(2,4-dimethylphenyl)-2H-benzotriazole, an analog of 2-nitro-N-(2H-tetrazol-5-yl)benzamide, involved synthesizing the compound via an intermediate that shares structural similarities. The study focused on understanding the molecular conformation around the single bond connecting two aromatic systems through X-ray diffraction analysis and NMR studies (Claramunt et al., 2007).

Chemical Synthesis and Reactivity

- Nitrotetrazolate-2N-oxides Synthesis : The synthesis of nitrotetrazolate-2N-oxides, which are related to the tetrazole moiety in 2-nitro-N-(2H-tetrazol-5-yl)benzamide, demonstrated a method for preparing nitrogen-rich salts with superior energetic performance. This approach underscores the potential for synthesizing novel compounds with enhanced properties (Göbel et al., 2010).

Potential Applications in Drug Development

- Nitroheterocyclic Drug Activity : While not directly related to 2-nitro-N-(2H-tetrazol-5-yl)benzamide, studies on nitroheterocyclic drugs, including those with nitroimidazole and nitrofuran groups, reveal their broad-spectrum activity against various infections. This research indicates the potential pharmacological relevance of nitro-containing compounds in treating infections (Raether & Hänel, 2003).

Orientations Futures

Tetrazole derivatives, such as “2-nitro-N-(2H-tetrazol-5-yl)benzamide”, have gained much attention due to their remarkable properties including large nitrogen content and energy density, good thermal stability, low sensitivity, good energetic performance, and environmental friendliness . Therefore, they hold promising potential for future applications in various fields, including the development of new antihypertensive drugs and the design of new energetic materials .

Propriétés

IUPAC Name |

2-nitro-N-(2H-tetrazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6O3/c15-7(9-8-10-12-13-11-8)5-3-1-2-4-6(5)14(16)17/h1-4H,(H2,9,10,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKKGCYAILVAHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2667766.png)

![Tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2667771.png)

![2-Cyano-3-[3-ethoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)phenyl]prop-2-enamide](/img/structure/B2667773.png)

![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2667774.png)

![1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2667778.png)

![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2667780.png)

![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2667785.png)